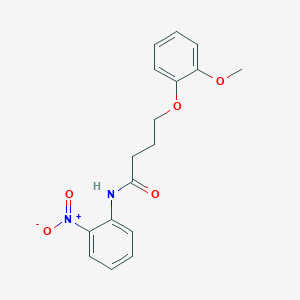
2-((4-allyl-5-(2-amino-4-methylthiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-allyl-5-(2-amino-4-methylthiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Mecanismo De Acción
The exact mechanism of action of 2-((4-allyl-5-(2-amino-4-methylthiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes involved in cell division and growth, which could explain its potential anticancer properties. It may also work by disrupting the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects
Studies have shown that 2-((4-allyl-5-(2-amino-4-methylthiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide can affect various biochemical and physiological processes in cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which could be a mechanism for its anticancer properties. It has also been shown to inhibit the growth of bacteria by disrupting their cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-((4-allyl-5-(2-amino-4-methylthiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide in lab experiments is its potential as a versatile compound with applications in both cancer research and antimicrobial research. However, one limitation is the lack of understanding of its exact mechanism of action, which could make it difficult to optimize its use in experiments.
Direcciones Futuras
There are several potential future directions for research on 2-((4-allyl-5-(2-amino-4-methylthiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide. One direction could be to further investigate its potential use as an anticancer agent, including studying its effectiveness in combination with other cancer treatments. Another direction could be to explore its potential as an antimicrobial agent, including studying its effectiveness against different types of bacteria and exploring its potential use in combination with other antimicrobial agents. Additionally, further research could be done to better understand its mechanism of action and optimize its use in lab experiments.
Métodos De Síntesis
The synthesis of 2-((4-allyl-5-(2-amino-4-methylthiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide involves the reaction of 4-allyl-5-(2-amino-4-methylthiazol-5-yl)-4H-1,2,4-triazole-3-thiol with N-cyclohexylacetyl chloride in the presence of triethylamine. The reaction is carried out under reflux conditions in anhydrous dichloromethane. The resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
2-((4-allyl-5-(2-amino-4-methylthiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide has potential applications in scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use as an antimicrobial agent, with studies showing its effectiveness against various types of bacteria.
Propiedades
Nombre del producto |
2-((4-allyl-5-(2-amino-4-methylthiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide |
|---|---|
Fórmula molecular |
C17H24N6OS2 |
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
2-[[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-cyclohexylacetamide |
InChI |
InChI=1S/C17H24N6OS2/c1-3-9-23-15(14-11(2)19-16(18)26-14)21-22-17(23)25-10-13(24)20-12-7-5-4-6-8-12/h3,12H,1,4-10H2,2H3,(H2,18,19)(H,20,24) |
Clave InChI |
CWGKDPJOBNTEAN-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)N)C2=NN=C(N2CC=C)SCC(=O)NC3CCCCC3 |
SMILES canónico |
CC1=C(SC(=N1)N)C2=NN=C(N2CC=C)SCC(=O)NC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B254747.png)
![2-[3-(2-[4-(allyloxy)phenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B254750.png)
![2-[2-oxo-3-(6-oxo-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B254751.png)
![9-[5-(2-nitrophenyl)furan-2-yl]-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B254755.png)
![5-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B254758.png)

![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone](/img/structure/B254761.png)

![2-[(4-tert-butylphenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B254763.png)

![1-[3-(dimethylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254769.png)

![3-[(2E)-2-[(4-hexoxy-3-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B254781.png)
![N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine](/img/structure/B254783.png)